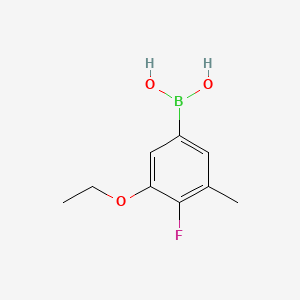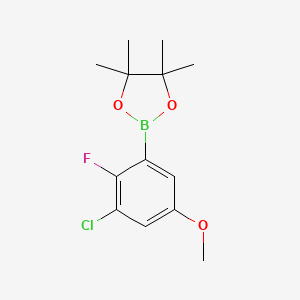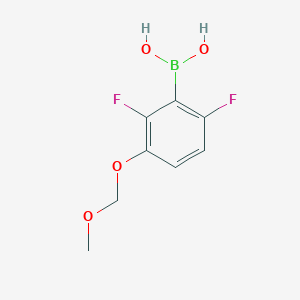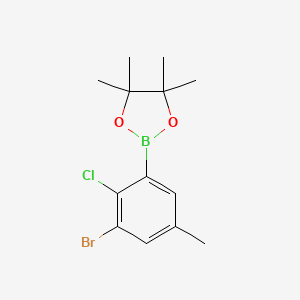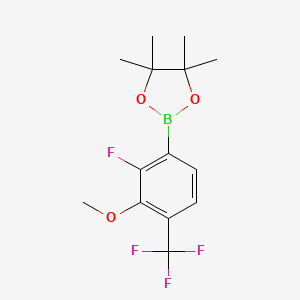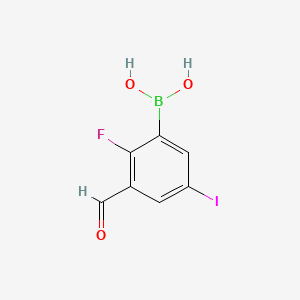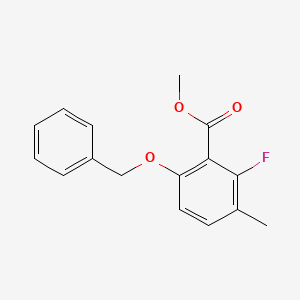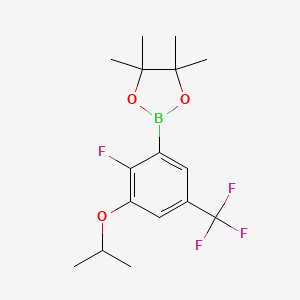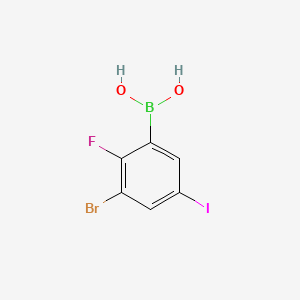
3-Bromo-2-fluoro-5-iodophenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-fluoro-5-iodophenylboronic acid: is an organoboron compound with the molecular formula C6H4BBrFIO2. It is a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-5-iodophenylboronic acid typically involves the halogenation of phenylboronic acid derivatives. One common method is the sequential halogenation of phenylboronic acid, where bromination, fluorination, and iodination are carried out under controlled conditions. The reaction conditions often involve the use of halogenating agents such as bromine, fluorine gas, and iodine in the presence of catalysts and solvents .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-2-fluoro-5-iodophenylboronic acid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.
Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium chloride, are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Reactions: The major products are substituted phenylboronic acids with different functional groups replacing the halogen atoms.
Coupling Reactions: The major products are biaryl compounds formed by the coupling of this compound with aryl or vinyl halides.
Aplicaciones Científicas De Investigación
Chemistry: 3-Bromo-2-fluoro-5-iodophenylboronic acid is extensively used in organic synthesis as a building block for the preparation of complex molecules. It is particularly valuable in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine: In biological research, this compound is used to develop boron-containing drugs and diagnostic agents. Its unique structure allows for the design of molecules with specific biological activities, such as enzyme inhibitors and receptor modulators.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-carbon bonds makes it a key intermediate in the manufacture of high-performance materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-fluoro-5-iodophenylboronic acid in chemical reactions involves the formation of boron-oxygen bonds and the subsequent transmetalation with palladium catalysts. In Suzuki-Miyaura coupling reactions, the boronic acid group reacts with the palladium catalyst to form a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product .
Comparación Con Compuestos Similares
- 3-Bromo-5-iodophenylboronic acid
- 3-Bromo-2-isopropoxy-5-formylphenylboronic acid
- 2-Fluorophenylboronic acid
Uniqueness: 3-Bromo-2-fluoro-5-iodophenylboronic acid is unique due to the presence of three different halogen atoms (bromine, fluorine, and iodine) on the phenyl ring. This unique halogenation pattern allows for selective functionalization and diverse reactivity in organic synthesis. The combination of these halogens provides a versatile platform for designing molecules with specific properties and activities .
Propiedades
IUPAC Name |
(3-bromo-2-fluoro-5-iodophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrFIO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2,11-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZNLDJWDLJRGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)Br)I)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrFIO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.71 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
